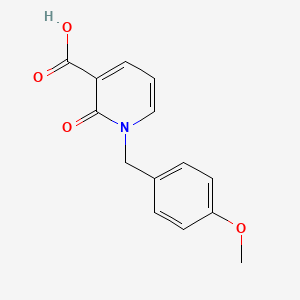

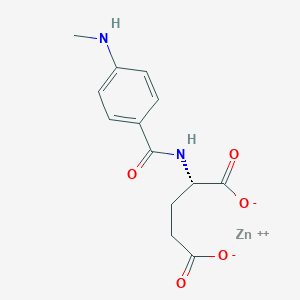

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

Vue d'ensemble

Description

Zinc(II) complexes are widely used in various fields due to their unique properties . They often involve coordination polymers functionalized with amide groups, which show notable interaction with guest molecules .

Synthesis Analysis

While the exact synthesis process for this compound is not available, zinc(II) complexes are generally synthesized through various methods, often involving Schiff-base units .Molecular Structure Analysis

The molecular structure of zinc(II) complexes can vary greatly depending on the ligands and other factors . They often involve coordination polymers with highly ordered amide groups in the channels .Chemical Reactions Analysis

Zinc(II) complexes can participate in various chemical reactions. For instance, they can function as catalysts in size-selective reactions .Physical And Chemical Properties Analysis

Zinc(II) complexes exhibit various physical and chemical properties. They can form responsive nanostructures with fluorescent, and/or vapochromic, mechanochromic, and thermochromic characteristics .Applications De Recherche Scientifique

Applications in Material Science

Physical Properties and Applications of Zinc Oxide Thin Films Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate has been utilized in the development of conductive and transparent zinc oxide thin films. Specifically, films produced from solutions containing zinc precursors like zinc acetate and zinc pentanedionate have shown promising electrical, morphological, structural, and optical properties. These films find applications in various fields, including solar cells and electronic devices due to their conductive and transparent nature (Maldonado et al., 2006).

Crystal Structures and Applications in Coordination Chemistry The compound has been studied for its unique structural characteristics in coordination chemistry. For instance, a zinc complex, [Zn(C8H8NO2)2(C6H6N2O)2], showcases a distorted tetrahedral coordination around the Zn atom. This complex contributes to the understanding of molecular geometries and bonding in inorganic chemistry, with potential applications in designing new materials and catalysts (Tercan et al., 2008).

Applications in Electrochemistry

Zinc Ion-Selective Electrodes The compound has been employed in creating PVC-based Zn2+-selective electrodes. These electrodes have a wide working concentration range and exhibit excellent selectivity over other metal ions. Such electrodes are crucial in environmental monitoring and industrial processes where precise detection and quantification of zinc ions are required (Saleh & Gaber, 2001).

Electrochemical Studies in Nuclease-active Zinc Coordination Compounds The compound has been explored in electrochemical studies of zinc coordination compounds, which are relevant in understanding electron transfer processes in biological systems and developing new electrochemical sensors or catalysts (Özalp-Yaman et al., 2010).

Applications in Photophysical and Luminescent Studies

Luminescent Properties of Zinc Coordination Polymers The compound's derivatives have been synthesized and analyzed for their luminescent properties. Such studies are fundamental in the field of optoelectronics, where these materials can be used in devices like light-emitting diodes (LEDs) and sensors (Jiang et al., 2011).

Investigations in Zinc Metalloneurochemistry Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate has been part of studies in zinc metalloneurochemistry, particularly in creating small-molecule fluorescent sensors for imaging Zn(II) in living cells. These developments are crucial in neurobiology and pharmacology for understanding the role of zinc in biological systems (Nolan & Lippard, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

zinc;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSAKGRLQPUPIZ-PPHPATTJSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742333 | |

| Record name | Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate | |

CAS RN |

66104-81-2 | |

| Record name | Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)